2-Amino-5-chloro-3-iodopyridine
Overview
Description
2-Amino-5-chloro-3-iodopyridine is a compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. While the specific compound 2-Amino-5-chloro-3-iodopyridine is not directly mentioned in the provided papers, related compounds and their properties and reactions can give insights into its characteristics.
Synthesis Analysis
The synthesis of related pyridine compounds involves various methods, including one-step syntheses and multi-step procedures. For instance, 2-chloro-4-aminopyridine was synthesized from 2-chloropyridine through a green synthesis process involving N-oxidation, nitration, and reduction in a one-pot method . Similarly, amino-functionalized 2,2'-bipyridines were prepared using substituted 2-chloro- and 2-bromopyridine building blocks coupled to diamino-functionalized compounds . These methods could potentially be adapted for the synthesis of 2-Amino-5-chloro-3-iodopyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often analyzed using various spectroscopic techniques. For example, the crystal structure of a cobalt(II) complex with 2-amino-4-methylpyridine was solved, revealing mononuclear units and crystallization in the orthorhombic system . Density functional theory (DFT) was used to analyze the molecular structure of 2-amino-5-chloro-3-nitropyridine, including calculations of HOMO-LUMO energies and other quantum chemical parameters . These analyses are crucial for understanding the electronic properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo various nucleophilic substitution reactions. For example, 2-chloro-3-cyanopyridines react with primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines . The chlorine atom in these compounds is readily replaced, which suggests that 2-Amino-5-chloro-3-iodopyridine could also participate in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be deduced from their synthesis and molecular structure. The compounds often exhibit significant magnetic moments and characteristic FTIR and UV-Vis spectra . Theoretical studies provide additional insights into properties such as electron negativity, chemical potential, and non-linear optical behavior . For instance, 2-amino-5-chloro-3-nitropyridine has been studied for its NLO properties, indicating potential applications in materials science .
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
2-Amino-5-chloro-3-iodopyridine is used in a copper-catalyzed selective C–N bond formation process. This process involves the amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine, providing excellent yields .
Detailed Description of the Methods of Application or Experimental Procedures
The selective amination is achieved under mild and economical conditions. The coupling reaction at the C-5 position could be achieved with amines, heterocycles, and amides .
Thorough Summary of the Results or Outcomes Obtained
The reaction with indole provided exclusively the N-aryl product and no traces of the C-aryl product were obtained . The amination reaction between 2-amino-5-iodopyridine and 2-hydroxy-5-iodopyridine provided comparable chemical yields .
2. Synthesis of Fluorinated Pyridines
Comprehensive and Detailed Summary of the Application
2-Amino-5-chloro-3-iodopyridine can be used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Detailed Description of the Methods of Application or Experimental Procedures
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Thorough Summary of the Results or Outcomes Obtained
Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
3. Synthesis of Herbicides and Insecticides
Comprehensive and Detailed Summary of the Application
2-Amino-5-chloro-3-iodopyridine can be used as a starting material for the synthesis of some herbicides and insecticides .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of synthesis are not detailed in the source, but it involves the use of 2-Amino-5-chloro-3-iodopyridine as a starting material .
Thorough Summary of the Results or Outcomes Obtained
The synthesized herbicides and insecticides can be used in agricultural applications .
4. Synthesis of Various Heterocyclic Cores
Comprehensive and Detailed Summary of the Application
2-Amino-5-chloro-3-iodopyridine could be used as a synthetic handle to prepare various heterocyclic cores, such as pyridopyrimidine, imidazopyridine, triazolopyridine and quinazoline . These cores are of great significance for modifying the biological function of various, already known, drug-like molecules .
Detailed Description of the Methods of Application or Experimental Procedures
The formation of C–N bonds has been of great interest as a method to introduce nitrogen and subsequently derivatize molecules .
Thorough Summary of the Results or Outcomes Obtained
The synthesized heterocyclic cores can be used to modify the biological function of various drug-like molecules .
5. Synthesis of (±)-Epibatidine
Comprehensive and Detailed Summary of the Application
2-Amino-5-chloro-3-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine . Epibatidine is a potent analgesic compound from the skin of the Epipedobates tricolor frog .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of synthesis are not detailed in the source, but it involves the use of 2-Amino-5-chloro-3-iodopyridine as a starting material .
Thorough Summary of the Results or Outcomes Obtained
The synthesized (±)-epibatidine can be used for research into new painkillers .
6. Synthesis of 2-Chloro-5-phenylpyridine
Comprehensive and Detailed Summary of the Application
2-Amino-5-chloro-3-iodopyridine can be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of synthesis are not detailed in the source, but it involves the use of 2-Amino-5-chloro-3-iodopyridine as a starting material .
Thorough Summary of the Results or Outcomes Obtained
The synthesized 2-Chloro-5-phenylpyridine can be used for further chemical reactions .
properties
IUPAC Name |
5-chloro-3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONPYCYVWCDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454375 | |
Record name | 2-AMINO-5-CHLORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-iodopyridine | |
CAS RN |
211308-81-5 | |
Record name | 5-Chloro-3-iodo-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211308-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-AMINO-5-CHLORO-3-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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